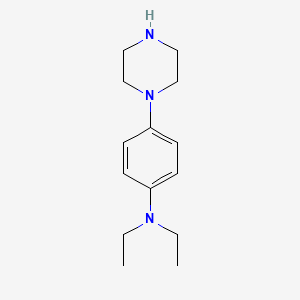

n,n-Diethyl-4-(piperazin-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

479226-35-2 |

|---|---|

Molecular Formula |

C14H23N3 |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N,N-diethyl-4-piperazin-1-ylaniline |

InChI |

InChI=1S/C14H23N3/c1-3-16(4-2)13-5-7-14(8-6-13)17-11-9-15-10-12-17/h5-8,15H,3-4,9-12H2,1-2H3 |

InChI Key |

ALZHGWQQHBRHSO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 4 Piperazin 1 Yl Aniline and Its Structural Analogues

Direct Synthetic Routes to n,n-Diethyl-4-(piperazin-1-yl)aniline

The direct synthesis of this compound can be achieved through several modern catalytic and classical reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Amination Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This methodology is highly effective for coupling aryl halides or triflates with amines. wikipedia.orgrug.nl For the synthesis of this compound, this reaction involves the coupling of an aryl halide, such as 4-bromo-N,N-diethylaniline, with piperazine (B1678402). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl While direct coupling with unprotected piperazine can lead to double arylation, the reaction conditions can be optimized to favor the desired mono-arylated product by controlling the stoichiometry of the reactants. nih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 4-bromo-N,N-diethylaniline | Piperazine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 °C | Moderate to High |

| 4-chloro-N,N-diethylaniline | Piperazine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 °C | Good |

Reductive Amination Strategies

Reductive amination, or reductive alkylation, is a versatile method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. youtube.commasterorganicchemistry.com A direct route to this compound via this method could theoretically involve the reaction of 4-(diethylamino)benzaldehyde (B91989) with piperazine. The intermediate iminium ion formed would then be reduced using a selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde. masterorganicchemistry.comorganic-chemistry.org

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions |

|---|---|---|---|---|

| 4-(diethylamino)benzaldehyde | Piperazine | Sodium triacetoxyborohydride | Dichloroethane (DCE) | Weakly acidic, Room Temp |

| 4-(diethylamino)benzaldehyde | Piperazine | H₂ / Pd/C | Ethanol/Methanol (B129727) | Catalytic Hydrogenation |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a pathway for substituting a leaving group on an aromatic ring with a nucleophile. nih.gov For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group. googleapis.com A direct synthesis of this compound from a 4-halo-N,N-diethylaniline via SNAr is generally not feasible due to the electron-donating nature of the diethylamino group, which deactivates the ring towards nucleophilic attack. However, this strategy is highly relevant for the synthesis of precursors, as discussed in the following section.

Preparation of Piperazine-Functionalized Aniline (B41778) Precursors

The synthesis of this compound often proceeds through the preparation of a piperazine-functionalized aniline precursor, which is then subsequently alkylated. A key intermediate is 4-(piperazin-1-yl)aniline. This precursor can be synthesized using several methods.

One common route involves the SNAr reaction of piperazine with an activated aryl halide like 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. core.ac.uk The strong electron-withdrawing nitro group facilitates the substitution of the halide by the piperazine nucleophile. The resulting 1-(4-nitrophenyl)piperazine (B103982) is then reduced to 4-(piperazin-1-yl)aniline. chemicalbook.com The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com

Another classical approach involves the reaction of a substituted aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.govnih.gov For instance, reacting p-nitroaniline with bis(2-chloroethyl)amine would form the piperazine ring, followed by reduction of the nitro group. The final step to obtain the target compound would be the N,N-diethylation of the primary amino group of 4-(piperazin-1-yl)aniline.

Strategic Derivatization at the Piperazine Nitrogen of this compound

The secondary amine on the piperazine ring of this compound is a key functional handle for further molecular elaboration. This allows for the creation of a diverse library of compounds through various derivatization reactions.

Alkylation and Acylation Reactions

The free N-H group of the piperazine moiety can readily undergo N-alkylation and N-acylation.

Alkylation: N-alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. nih.gov These reactions are typically carried out in the presence of a base, like potassium carbonate or triethylamine (B128534), to neutralize the acid generated during the reaction. nih.gov Reductive amination can also be employed by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Acylation: N-acylation is accomplished by treating the parent compound with acylating agents such as acyl chlorides or acid anhydrides. nih.gov These reactions often proceed under mild conditions, sometimes in the presence of a base like pyridine (B92270) or triethylamine to act as a catalyst and acid scavenger. For example, reaction with acetyl chloride would yield 1-acetyl-4-(4-(diethylamino)phenyl)piperazine. google.com

| Reaction Type | Reagent | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | DMF or Acetonitrile (B52724) | N-Alkyl derivative |

| Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | Dichloromethane (B109758) (DCM) | N-Acyl derivative |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Et₃N | DCM | N-Sulfonyl derivative |

Formation of Substituted Amide and Sulfonamide Derivatives

The synthesis of amide and sulfonamide derivatives from core structures like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. These reactions typically target the secondary amine of the piperazine ring, which acts as a nucleophile.

Amide Formation: Amidation is generally achieved by reacting the piperazine moiety with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. mdpi.combeilstein-journals.org For instance, the acylation of N-ethyl-piperazine with oleanonic or ursonic acid chlorides has been successfully demonstrated, leading to the corresponding amides in high yields (91-94%). mdpi.com The reaction is often carried out in a suitable solvent like dichloromethane (CH2Cl2) in the presence of a base, such as triethylamine (Et3N), to neutralize the HCl byproduct. mdpi.com A one-step synthesis of amide derivatives can also be performed by refluxing an equimolar quantity of a substituted aniline with an amino acid ester in methanol for several hours. sphinxsai.com

Sulfonamide Formation: The synthesis of sulfonamides involves the reaction of the piperazine nitrogen with a sulfonyl chloride. mdpi.com This reaction is typically performed in a solvent like dichloromethane, with a base such as triethylamine added to the solution after the introduction of the sulfonyl chloride. mdpi.com This method has been used to successfully synthesize novel sulfonamide derivatives of trimetazidine, a piperazine-containing drug, in a quick and efficient manner. mdpi.com The reaction of sulfonyl chloride derivatives with various nucleophilic amino-containing compounds, including substituted anilines and piperidines, is a convenient and efficient way to produce sulfonamides. researchgate.net In some cases, Lewis acids like Ca(NTf2)2 are used to facilitate the reaction between sulfonimidoyl fluorides and anilines to form sulfonimidamides, which are bioisosteric analogues of sulfonamides. nih.gov

The table below summarizes common methods for the formation of these derivatives.

| Derivative Type | Reagents | Typical Conditions | Product | Yield | Reference |

| Amide | Acyl Chloride, Triethylamine | Dichloromethane, room temp. to reflux | N-Acyl Piperazine | Good to High | mdpi.com |

| Amide | Amino Acid Ester | Methanol, reflux for 3 hr | Substituted Amide | Not specified | sphinxsai.com |

| Sulfonamide | Sulfonyl Chloride, Triethylamine | Dichloromethane, 30 min | N-Sulfonyl Piperazine | Not specified | mdpi.com |

| Sulfonimidamide | Sulfonimidoyl Fluoride, Ca(NTf2)2 | Room temperature to 80 °C | Chiral Sulfonimidamide | up to 95% conversion | nih.gov |

Electrochemical Synthesis Pathways for Related Aniline and Piperazine Derivatives

Electrochemical methods offer an alternative to traditional chemical synthesis, often providing greener and more efficient routes for modifying molecules like aniline and piperazine derivatives. nih.gov These techniques utilize electrical current to drive chemical reactions, such as oxidation or reduction, enabling transformations that can be difficult to achieve through conventional means. nih.govorientjchem.org

For aniline derivatives, electrochemical polymerization is a well-studied process, typically carried out in a strong acidic aqueous electrolyte. scispace.com The process begins with the anodic oxidation of aniline to form aniline cation radicals, which is the rate-determining step. scispace.com While often used for creating polymers, controlled electrochemical oxidation can be a route to modify the aniline core. nih.govpsu.edu Another key electrochemical pathway is the reduction of nitroaromatics to form anilines. For example, the large-scale electrolysis of nitrobenzene (B124822) can produce aniline with yields greater than 85%. orientjchem.orgresearchgate.net The pH of the medium is a critical factor; low pH favors the reduction to the amine, whereas high pH may result in hydroxylamine (B1172632) as the final product. orientjchem.orgresearchgate.net

The electrochemical behavior of piperazine has also been investigated. Studies show that the electrochemical oxidation of piperazine on platinum electrodes can produce ketopiperazines at moderate potentials. mdpi.com At higher potentials, however, ring-opening and overoxidation can occur. mdpi.com While the homopolymerization of piperazine under these conditions is not typically successful, it can be effectively copolymerized with aniline in an acidic medium. mdpi.com Electrochemical techniques have also been used to synthesize and investigate various piperazine derivatives, proposing redox mechanisms based on voltammetric responses. iaea.orgresearchgate.net This suggests that electrochemical methods could be employed to synthesize precursors or analogues of this compound by carefully controlling parameters like electrode material, potential, and electrolyte composition. scispace.comiaea.org

The following table outlines key electrochemical approaches relevant to aniline and piperazine synthesis.

| Method | Substrate | Key Parameters | Product(s) | Notes | Reference |

| Reductive Amination | Aldehydes and Amines | Undivided cells, room temp. | Secondary Amines | Metal-free and external-reductant-free conditions. | researchgate.net |

| Reductive Cyclization | N-(2-nitroaryl)pyridinium chlorides | Alcohol-HCl mixtures | Pyrido[1,2-a]benzimidazoles | High yields in both divided and undivided cells. | researchgate.net |

| Electrochemical Reduction | Nitrobenzene | Low pH, various solvents | Aniline | Yields can exceed 85% on a large scale. | orientjchem.orgresearchgate.net |

| Anodic Oxidation | Piperazine | Platinum electrode, moderate potential | Ketopiperazines | Higher potentials lead to ring-opening. | mdpi.com |

| Co-polymerization | Aniline and Piperazine | Acidic medium | Piperazine-Aniline Copolymer | Successful copolymerization despite difficulty with piperazine homopolymerization. | mdpi.com |

Green Chemistry Considerations in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. Key considerations include the choice of solvents, reagents, and reaction conditions to enhance efficiency and reduce waste.

One of the primary green chemistry strategies is the use of more sustainable solvents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Greener alternatives such as water, Poly(ethylene glycol) (PEG), and other bio-based solvents are gaining prominence for the synthesis of nitrogen-containing heterocycles. mdpi.com For example, efficient procedures for synthesizing 1,2-disubstituted benzimidazoles have been developed using PEG 400, which enhances the electrophilicity of the carbonyl carbon and accelerates the reaction. mdpi.com Similarly, the synthesis of various heterocyclic compounds has been successfully carried out in aqueous media. mdpi.com

Reductive N-alkylation represents another area for green improvements. An efficient and economic process for synthesizing secondary and tertiary amines involves the reductive N-alkylation of primary or secondary amines with aldehydes in an aqueous alcoholic medium, using palladium on carbon (Pd/C) and ammonium (B1175870) formate. jocpr.com This method offers mild reaction conditions, higher product yields, and avoids the formation of quaternary ammonium salts, which can be a challenge in traditional N-alkylation reactions. jocpr.com

The table below highlights several green chemistry approaches and their potential application.

| Green Chemistry Principle | Approach | Potential Application in Synthesis | Benefits | Reference |

| Safer Solvents | Use of water, PEG, or bio-based solvents. | Synthesis of piperazine or aniline precursors. | Reduced toxicity and environmental impact. | mdpi.com |

| Atom Economy | Reductive N-alkylation using a catalyst. | Formation of the diethylaniline or piperazine-aniline bond. | Higher yields, less waste, mild conditions. | jocpr.com |

| Design for Energy Efficiency | Electrochemical Synthesis | Synthesis of aniline from nitrobenzene or modification of the piperazine ring. | Ambient conditions, reduced need for heating/cooling. | nih.govorientjchem.orgresearchgate.net |

| Use of Renewable Feedstocks | Not directly found in searches, but a key principle. | Sourcing starting materials from bio-based sources. | Reduced reliance on fossil fuels. | |

| Reduce Derivatives | One-pot or tandem reactions. | Combining multiple synthetic steps without isolating intermediates. | Fewer process steps, less solvent and energy use. | hilarispublisher.com |

Spectroscopic and Structural Elucidation of N,n Diethyl 4 Piperazin 1 Yl Aniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the molecular structure of n,n-Diethyl-4-(piperazin-1-yl)aniline. By analyzing the interactions of atomic nuclei in a magnetic field, the precise arrangement and connectivity of atoms can be determined.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to the different types of protons present.

The diethylamino group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The protons on the benzene (B151609) ring appear as two doublets, indicative of a para-substituted aromatic system. The piperazine (B1678402) ring protons typically show two broad signals, corresponding to the methylene groups adjacent to the two different nitrogen atoms. The proton attached to the secondary amine in the piperazine ring may appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.18 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| ~3.35 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| ~3.10 | Broad Singlet | 4H | Piperazine-H (next to aniline) |

| ~3.00 | Broad Singlet | 4H | Piperazine-H (next to NH) |

| ~6.90 | Doublet | 2H | Aromatic-H (ortho to N(Et)₂) |

| ~6.80 | Doublet | 2H | Aromatic-H (ortho to Piperazine) |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The aromatic carbons will appear in the region of 110-150 ppm. The carbon atoms of the diethylamino group will show signals around 12 ppm for the methyl carbon and 44 ppm for the methylene carbon. The piperazine ring carbons will have signals in the range of 45-55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~12.6 | -N(CH₂CH₃ )₂ |

| ~44.4 | -N(CH₂ CH₃)₂ |

| ~46.0 | Piperazine-C (next to NH) |

| ~50.5 | Piperazine-C (next to aniline) |

| ~113.0 | Aromatic-C (ortho to N(Et)₂) |

| ~120.0 | Aromatic-C (ortho to Piperazine) |

| ~145.0 | Aromatic-C (ipso to Piperazine) |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methyl and methylene protons of the diethylamino group and between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different functional groups, for example, showing the correlation from the protons on the piperazine ring to the carbons of the aromatic ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a medium intensity band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and piperazine groups would be observed in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic and aliphatic amines would be found in the 1200-1350 cm⁻¹ range.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H Stretch (Piperazine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| ~1610, ~1520 | Strong to Medium | Aromatic C=C Stretch |

| ~1340 | Strong | Aromatic C-N Stretch |

Note: The wavenumbers are approximate.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric breathing vibration of the para-substituted benzene ring. The C-H stretching vibrations would also be prominent. The vibrations of the piperazine ring, particularly the ring breathing modes, would also be observable.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| ~1610 | Strong | Aromatic Ring Breathing |

| ~1350 | Medium | C-N Stretch |

Note: The Raman shifts are approximate.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound, this technique provides insights into its chromophoric system and how it interacts with its environment.

The UV-Vis absorption spectrum of aniline (B41778) and its derivatives is characterized by electronic transitions within the benzene ring and the amino group. These are typically π → π* and n → π* transitions. The long-wavelength absorption in aniline-based compounds is often attributed to the HOMO→LUMO electron transition, which has a π-π* character. researchgate.net The chromophore, the part of the molecule responsible for its color, in this compound involves the entire conjugated system of the diethylamino-substituted benzene ring coupled with the piperazine moiety. This extended conjugation influences the energy of the electronic transitions and, consequently, the absorption maxima. The introduction of substituents on the aniline ring can significantly alter the absorption spectrum. For instance, a bis(N,N-diethyl)aniline-derived donor group can enhance the electron-donating ability and hyperpolarizability of a chromophore. mdpi.com

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. The solvatochromic behavior of a compound can be influenced by factors such as the solvent's polarity, hydrogen bond donating or accepting ability, and polarizability. nih.gov

In molecules with a significant change in dipole moment upon electronic excitation, a change in solvent polarity will lead to a shift in the absorption maxima (λmax). For instance, in some aniline derivatives, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the fluorescence spectrum, indicating stronger solvation of the more polar excited state. nih.gov The absorption wavelength of a chromophore can be influenced by hydrogen bonding with the solvent. researchgate.net While specific data on the solvatochromic effects for this compound is not detailed in the provided search results, the general principles of solvatochromism in similar aniline compounds suggest that its absorption maxima would be sensitive to the solvent environment. The table below illustrates hypothetical solvatochromic data for a related compound, demonstrating the expected trend.

Interactive Data Table: Hypothetical Solvatochromic Data for an Aniline Derivative

| Solvent | Polarity Index | Absorption Maximum (λmax, nm) |

| Hexane | 0.1 | 320 |

| Toluene | 2.4 | 325 |

| Dichloromethane (B109758) | 3.1 | 335 |

| Acetone | 5.1 | 340 |

| Ethanol | 5.2 | 345 |

| Methanol (B129727) | 6.6 | 350 |

| Acetonitrile (B52724) | 5.8 | 342 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 355 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. For this compound (C14H23N3), the theoretical exact mass can be calculated. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, are used to obtain this high-resolution data. nih.govmdpi.com

Data Table: Theoretical Mass Data for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M]+• | C14H23N3 | 233.1888 |

| [M+H]+ | C14H24N3 | 234.1965 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. researchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information.

For N,N-diethylaniline derivatives, fragmentation often involves the loss of the ethyl substituents from the amine function. nih.gov In the case of this compound, characteristic fragmentation pathways would likely involve cleavages within the piperazine ring and the loss of the diethylamino group. For instance, α-cleavage at the carbon atom adjacent to the nitrogen in the piperazine ring is a common fragmentation pathway for similar structures. mdpi.com The study of these fragmentation patterns allows for the unambiguous identification of the compound and its isomers.

Interactive Data Table: Plausible MS/MS Fragmentation of [M+H]+ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 234.1965 | 205.1597 | C2H5 (Ethyl radical) |

| 234.1965 | 176.1230 | C4H10 (Butane) |

| 234.1965 | 148.1124 | C5H12N (Diethylaminyl radical) |

| 234.1965 | 86.0964 | C8H10N (Diethylaniline radical cation) |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

While a specific crystal structure for this compound was not found in the search results, studies on related molecules provide insights into the expected structural features. For example, the crystal structure of N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline shows that the aniline group can be nearly perpendicular to other parts of the molecule. nih.gov Similarly, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate reveals the conformation of the piperazine ring and the aniline moiety. researchgate.net In a hypothetical crystal structure of this compound, one would expect to determine the planarity of the aniline ring, the chair or boat conformation of the piperazine ring, and any intermolecular interactions such as hydrogen bonds or π-π stacking. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., C-H…π interactions)

In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular forces is not possible. However, based on the functionalities present in the molecule, several types of interactions would be anticipated to govern its solid-state assembly.

The molecule contains a substituted aniline ring, which is an aromatic π-system, and numerous C-H bonds within the diethyl and piperazinyl groups. This combination makes C-H…π interactions highly probable. In such interactions, a C-H bond acts as a weak hydrogen bond donor, with the electron cloud of the aniline ring serving as the acceptor. These interactions are a significant force in the packing of many organic molecules, influencing the orientation of molecules relative to one another.

Additionally, the presence of two tertiary amine nitrogen atoms (one in the diethylamino group and one in the piperazine ring) and a secondary amine in the piperazine ring introduces the possibility of hydrogen bonding. The secondary amine (N-H) of the piperazine ring is a classic hydrogen bond donor and could form strong N-H…N hydrogen bonds with the nitrogen atoms of neighboring molecules. These directional interactions often lead to the formation of specific supramolecular synthons, such as chains or dimers, which would be a defining feature of the crystal packing.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (Piperazine) | N (Piperazine or Diethylamino) | Formation of primary structural motifs (e.g., chains, dimers) |

| C-H…π Interactions | C-H (Ethyl/Piperazine) | Aniline π-system | Direction of molecular stacking and orientation |

| Van der Waals Forces | All atoms | All atoms | Overall crystal cohesion and density |

Conformational Analysis in the Crystalline State

Piperazine Ring Conformation : The piperazine ring typically adopts a stable chair conformation to minimize torsional and angular strain. In the crystalline state, it is expected that this chair form would be observed. The orientation of the N-H bond (axial vs. equatorial) would likely be influenced by its participation in the hydrogen bonding network within the crystal.

N,N-diethylamino Group Conformation : The two ethyl groups attached to the aniline nitrogen are flexible. Their conformation is characterized by the torsion angles around the N-C bonds. Studies on related N,N-diethylaniline derivatives have shown that the ethyl groups can adopt various arrangements to accommodate crystal packing forces. The nitrogen atom of this group is typically trigonal planar or very shallowly pyramidal due to the delocalization of its lone pair into the aromatic ring.

Relative Orientation of Rings : The dihedral angle between the plane of the aniline ring and the mean plane of the piperazine ring is a critical conformational parameter. This angle would be a compromise between electronic effects (conjugation) and steric repulsion between the rings and their substituents. In the solid state, this torsion is often influenced by packing forces, leading to a non-planar arrangement that deviates from the lowest energy conformation in the gas phase.

Without experimental data, precise values for bond lengths, bond angles, and torsion angles remain speculative. A definitive conformational analysis would require a single-crystal X-ray diffraction study.

Table 2: Key Conformational Features of this compound

| Molecular Moiety | Expected Conformation | Defining Parameters |

| Piperazine Ring | Chair | Ring torsion angles; N-H orientation (axial/equatorial) |

| N,N-diethylamino Group | Staggered arrangements of ethyl groups | C-C-N-C torsion angles |

| Aniline-Piperazine Linkage | Non-planar | Dihedral angle between the aromatic and piperazine rings |

Advanced Analytical and Purity Assessment Techniques for N,n Diethyl 4 Piperazin 1 Yl Aniline

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of n,n-Diethyl-4-(piperazin-1-yl)aniline from reaction mixtures and for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. This technique offers high resolution and sensitivity, allowing for the separation of the main compound from trace impurities that may arise during synthesis. A typical HPLC analysis involves a stationary phase, such as a C18 column, and a mobile phase tailored to the compound's polarity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution conditions. Detection is commonly achieved using a UV-Vis spectrophotometer, where the analyte's response is monitored at a specific wavelength corresponding to its maximum absorbance. The purity is then determined by comparing the peak area of this compound to the total area of all observed peaks.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a versatile and rapid technique frequently used to monitor the progress of reactions involving this compound. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visually tracked. Visualization of the spots is often achieved under UV light or by using specific staining agents. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a given set of conditions and helps in its identification.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby validating its empirical formula. For this compound (C14H23N3), this analysis involves the combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen) are then quantitatively measured. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. mdpi.com

| Element | Theoretical % | Experimental % |

| Carbon (C) | 72.68 | (Data not available in search results) |

| Hydrogen (H) | 10.02 | (Data not available in search results) |

| Nitrogen (N) | 18.17 | (Data not available in search results) |

Computational and Theoretical Investigations of N,n Diethyl 4 Piperazin 1 Yl Aniline

Electron Transfer Pathway Analysis

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

To fulfill the request, access to specific computational chemistry studies, academic papers, or database entries focusing on n,n-Diethyl-4-(piperazin-1-yl)aniline would be necessary. Without these resources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Redox Potentials and Thermodynamics of Electron Transfer

The redox potential of a molecule is a fundamental property that governs its behavior in electron transfer reactions. Computational electrochemistry, often employing density functional theory (DFT), is a common approach to predict the one-electron oxidation potentials of organic molecules like substituted anilines. umn.edu The thermodynamics of electron transfer for molecules similar to this compound, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), have been studied to understand the energetics of forming radical cations. researchgate.netrsc.org

Computational methods typically involve calculating the Gibbs free energy of the neutral molecule and its corresponding radical cation. The difference in these energies, combined with a reference electrode potential, allows for the determination of the standard redox potential. For substituted anilines, a good correlation has been found between computationally predicted oxidation potentials and experimental values. umn.edu The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov

Studies on related p-phenylenediamines have shown that the stability of the oxidized forms can be influenced by the solvent environment. researchgate.net The thermodynamics of electron transfer, including the reorganization energy, can be dissected into inner-sphere and outer-sphere contributions. The inner reorganization energy is associated with the structural changes within the molecule upon oxidation, while the outer reorganization energy relates to the rearrangement of solvent molecules around the ion. rsc.org

Table 1: Representative Calculated Oxidation Potentials for Substituted Anilines Note: This data is for illustrative purposes based on studies of various substituted anilines and not specifically for this compound.

| Compound | Method | Basis Set | Calculated Potential (V vs. SHE) |

|---|---|---|---|

| Aniline (B41778) | B3LYP | 6-31+G(d,p) | 0.92 |

| N,N-Dimethylaniline | B3LYP | 6-31+G(d,p) | 0.78 |

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a crucial mechanism in many chemical and biological processes where the transfer of an electron is coupled to the transfer of a proton. nih.govnih.gov For aniline and its derivatives, PCET can play a significant role in their oxidation reactions, especially in the presence of proton acceptors or donors. rsc.orgrsc.org Theoretical studies of PCET provide a framework for understanding the rates and mechanisms of these reactions. nih.govillinois.edu

PCET can proceed through various mechanisms, including stepwise pathways where electron transfer precedes proton transfer (ETPT), proton transfer precedes electron transfer (PTET), or a concerted mechanism where the electron and proton transfer in a single kinetic step (CPET). nih.gov The specific mechanism is often dictated by the thermodynamic properties of the system, such as the pKa of the proton donor and the redox potentials of the electron donor and acceptor. researchgate.net

Computational investigations into the PCET of aniline complexes have shown that coordination to a metal center can significantly weaken the N-H bonds, facilitating hydrogen atom abstraction. rsc.orgrsc.org DFT calculations can be used to estimate the bond dissociation free energies (BDFEs) of the N-H bonds, providing insight into the thermodynamics of the PCET process. rsc.orgrsc.org For this compound, the piperazine (B1678402) moiety could also participate in proton transfer events, potentially leading to complex PCET pathways. The pH of the environment is a critical factor, as it influences the protonation state of the molecule and can switch the operative PCET mechanism. mdpi.com

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with a "push-pull" architecture, featuring an electron-donating group connected to an electron-accepting group through a π-conjugated system, often exhibit significant non-linear optical (NLO) properties. arxiv.orgbohrium.com The this compound structure can be considered a push-pull system, where the diethylamino and piperazino groups act as electron donors and the aniline ring is part of the conjugated bridge.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of organic molecules. researchgate.netrsc.org Key parameters of interest include the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations can provide insights into the relationship between molecular structure and NLO activity. bohrium.com

For similar push-pull systems based on aniline derivatives, computational studies have shown that the nature of the donor and acceptor groups, as well as the length and nature of the conjugated bridge, significantly influence the magnitude of β. researchgate.netrsc.org The calculated values of first hyperpolarizability for chromophores with an aniline donor moiety can be substantial. researchgate.netrsc.org

Table 2: Representative Calculated First Hyperpolarizability (β) for Push-Pull Chromophores Note: This data is for illustrative purposes based on studies of various push-pull systems and not specifically for this compound.

| Donor Group | Acceptor Group | Conjugated Bridge | Calculated β (10⁻³⁰ esu) |

|---|---|---|---|

| N,N-Dimethylamino | Nitro | Stilbene | ~50 |

| N,N-Diethylamino | Cyano | Stilbene | ~70 |

Solvation Models in Computational Studies of this compound

The solvent environment can have a profound impact on the structure, reactivity, and properties of a molecule. In computational chemistry, solvation is often modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. osti.govgithub.io

For calculations of properties like redox potentials and NLO responses, the use of a solvation model is crucial for obtaining accurate results. acs.orgacs.org The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvation models. github.ioustc.edu.cn These models account for the bulk electrostatic effects of the solvent and can also include non-electrostatic contributions to the solvation free energy.

The choice of solvation model and the level of theory for the quantum mechanical calculations are critical for the accuracy of the results. anu.edu.au For amines, DFT-based solvation models have been shown to provide good agreement with experimental data for properties such as pKa and heats of reaction. acs.orgustc.edu.cn In the context of this compound, a proper solvation model would be essential for accurately predicting its properties in different solvent environments, which is critical for understanding its behavior in practical applications.

Photophysical Phenomena and Optoelectronic Applications of N,n Diethyl 4 Piperazin 1 Yl Aniline Derivatives

Fluorescence Spectroscopy of n,n-Diethyl-4-(piperazin-1-yl)aniline Systems

Fluorescence spectroscopy provides profound insights into the behavior of molecules in their excited states. For derivatives of this compound, this technique is crucial for characterizing their potential as fluorophores.

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. While specific quantum yield data for this compound is not extensively documented in publicly available literature, the principles governing this parameter in donor-π-acceptor (D-π-A) systems are well-established. The quantum yield is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state.

In derivatives of this compound, the efficiency of fluorescence is influenced by several factors:

The nature of the acceptor group: Attaching a strong electron-accepting group to the piperazine (B1678402) nitrogen or the aniline (B41778) ring can enhance intramolecular charge transfer (ICT), which often leads to lower quantum yields in polar solvents due to stabilization of the charge-separated state and promotion of non-radiative decay.

Solvent environment: The polarity of the solvent can significantly impact the quantum yield. In many push-pull systems, an increase in solvent polarity can lead to a decrease in quantum yield.

Structural rigidity: Molecules with greater structural rigidity tend to have higher quantum yields as non-radiative decay through vibrational and rotational motion is suppressed.

For comparative purposes, the photoluminescence quantum yield (ΦPL) of a donor-acceptor compound (1) with a different donor but a similar acceptor architecture was found to be 0.13 in cyclohexane, indicating a significant contribution from non-radiative decay pathways. beilstein-journals.org

Table 1: Factors Influencing Fluorescence Quantum Yield in Donor-Acceptor Systems

| Factor | Influence on Quantum Yield (Φf) | Rationale |

| Strong Electron Acceptor | Generally Decreases | Promotes non-radiative decay through stabilized ICT states. |

| Increasing Solvent Polarity | Often Decreases | Stabilizes the charge-separated state, enhancing non-radiative pathways. |

| Increased Structural Rigidity | Generally Increases | Reduces energy loss through vibrational and rotational motions. |

Fluorescence Lifetimes and Decay Kinetics

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. This parameter is crucial for applications in fluorescence imaging and sensing. For donor-acceptor systems derived from this compound, the lifetime is sensitive to the rates of both radiative and non-radiative decay processes.

The decay kinetics of such systems can be complex. In some instances, a biexponential decay may be observed, indicating the presence of multiple excited-state species or different conformations of the fluorophore. For example, a BODIPY-anthracene derivative (BDP-1) exhibited biexponential decay in acetonitrile (B52724) with lifetimes of 3.62 ns (23%) and 5.38 ns (77%). mdpi.com In donor-acceptor systems, lifetimes can range from nanoseconds to hundreds of nanoseconds, influenced by the efficiency of photoinduced electron transfer and subsequent charge recombination. researchgate.net

Excited-State Dynamics and Intramolecular Charge Transfer Processes

Upon photoexcitation, derivatives of this compound can undergo intramolecular charge transfer (ICT), where electron density is redistributed from the electron-donating diethylamino-aniline moiety to the electron-accepting part of the molecule. The dynamics of this process are central to the photophysical behavior of these compounds.

The excited state initially formed is a locally excited (LE) state. In polar solvents, this can rapidly convert to a more polar ICT state. The stabilization of this ICT state in polar environments is a key feature of push-pull chromophores. In some cases, this can involve significant structural rearrangements, such as twisting around a bond to form a twisted intramolecular charge transfer (TICT) state. These TICT states are often weakly emissive and provide a pathway for non-radiative decay, influencing both the quantum yield and fluorescence lifetime. The study of aniline and its derivatives has been fundamental to understanding these excited-state dynamics, including the role of different electronic states and potential dissociation pathways. chemrxiv.orgrsc.orgnih.govrsc.org

Solvatochromism and its Application in Environmental Polarity Sensing

Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) with a change in the polarity of the solvent. Push-pull molecules, such as derivatives of this compound, are excellent candidates for solvatochromic materials because their large change in dipole moment upon excitation makes their energy levels highly sensitive to the surrounding solvent polarity.

A structurally related compound, N,N-diethyl-4-nitroaniline, has been studied for its solvatochromic behavior. nih.gov It is expected that derivatives of this compound, when functionalized with a suitable acceptor group, would exhibit significant positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is due to the greater stabilization of the more polar excited ICT state in more polar solvents.

This pronounced solvatochromic shift can be harnessed for applications in environmental polarity sensing. By calibrating the emission wavelength of the probe with the polarity of its environment, it is possible to map the polarity of microenvironments, such as within polymer matrices or biological cells.

Design of Push-Pull Chromophores Incorporating the this compound Scaffold

The this compound moiety is an excellent electron-donating building block for the design of push-pull chromophores. In a typical D-π-A architecture, this unit serves as the donor (D), connected via a π-conjugated bridge (π) to an electron acceptor (A). researchgate.netnih.govrsc.org

The design principles for effective push-pull chromophores based on this scaffold include:

Donor Strength: The diethylamino group provides strong electron-donating character. The piperazine unit can be further functionalized to modulate the electronic properties.

π-Conjugated Bridge: The choice of the π-bridge (e.g., thiophene, phenylene) influences the extent of electronic communication between the donor and acceptor, affecting the absorption and emission wavelengths.

Acceptor Strength: A wide variety of electron-accepting groups (e.g., cyano, nitro, dicyanovinyl) can be incorporated to tune the ICT character and, consequently, the optical properties of the chromophore. researchgate.net

By systematically varying the donor, bridge, and acceptor components, it is possible to create a library of chromophores with tailored photophysical properties for specific applications, such as nonlinear optics, organic light-emitting diodes (OLEDs), and fluorescent sensors. beilstein-journals.orgnih.gov

Applications in Fluorescent Probes for Material Science Imaging (e.g., polymer morphology, solvent polarity mapping)

The sensitivity of the fluorescence of this compound derivatives to their local environment makes them promising candidates for fluorescent probes in material science. rsc.org Their potential applications include:

Polymer Morphology Imaging: The fluorescence properties of these probes can change in response to the physical state (e.g., amorphous vs. crystalline) of a polymer matrix. This can be used to visualize the morphology of polymer blends and composites.

Solvent Polarity Mapping: As discussed under solvatochromism, these probes can be used to map the spatial distribution of polarity within a material. This is valuable for studying processes such as solvent diffusion into polymers or the curing of resins.

pH Sensing: By incorporating acidic or basic functionalities, derivatives of this compound could be designed as fluorescent pH sensors for materials. rsc.org

The development of such probes requires a deep understanding of the relationship between the molecular structure of the dye and its photophysical response to the surrounding environment.

Development as Organic Dyes and Pigments for Industrial and Advanced Material Applications

The core structure of this compound incorporates the N,N-diethylaniline moiety, a well-established component in color chemistry. This group functions as a powerful auxochrome, a substituent that enhances the color-imparting properties of a chromophore. Its strong electron-donating nature is central to the formation of intramolecular charge-transfer (ICT) systems, which are fundamental to the behavior of many modern synthetic dyes.

Derivatives of this compound are found in various classes of dyes, most notably in azo and triazinyl dyes. In these applications, the N,N-diethylaniline portion serves as the donor part of a donor-acceptor "push-pull" system, which is responsible for the absorption of light in the visible spectrum. The specific color (wavelength of maximum absorption, λmax) can be finely tuned by modifying the acceptor part of the molecule or the conjugated π-system that links the donor and acceptor.

The piperazine ring offers a versatile point for chemical modification. It can be functionalized to influence the dye's solubility in different media, such as water or organic solvents, which is a critical factor for industrial dyeing processes. Furthermore, attaching reactive groups to the piperazine nitrogen allows the dye to be covalently bonded to substrates like fabrics or polymers, leading to high wash and light fastness. For instance, novel azo disperse dyes containing a piperazine moiety have been synthesized and studied for their dyeing properties on fabrics. researchgate.net The kinetics of reactive dyes, such as N,N-diethyl-4-(dichloro-1,3,5-triazinyl)aniline, have been studied extensively to understand their application in labeling proteins and their selectivity, highlighting the role of the diethylaniline group in these processes. rsc.org

The table below presents representative photophysical data for chromophores containing the N,N-diethylaniline donor moiety, illustrating how modifications to the molecular structure influence their absorption characteristics.

| Compound Derivative Type | Acceptor Group | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|---|

| Azo Dye Derivative researchgate.net | 4-Nitrophenylazo | Various | 406-486 | Not Specified |

| BODIPY-Anthracene Dyad mdpi.com | BODIPY Core | DCM | 507 | Not Specified |

| Piperazine-Substituted BODIPY mdpi.com | Alkyne-Substituted BODIPY | DCM | 552 | Not Specified |

| Pyropheophorbide Push-Pull Dye rsc.org | Dicyanomethylene | Various | Varies | Not Specified |

Electro-Optical Properties for Electronic Materials

The strong electron-donating character of the N,N-diethylaniline group makes its derivatives, including those of this compound, prime candidates for use in electro-optical (EO) materials. These materials are crucial for technologies like optical communications and signal processing, where the refractive index of a material is modulated by an external electric field. mdpi.com The efficiency of this modulation is related to the material's second-order nonlinear optical (NLO) properties, particularly the molecular first hyperpolarizability (β).

In the design of NLO chromophores, a "push-pull" architecture is employed, connecting a strong electron donor (like N,N-diethylaniline) to a strong electron acceptor through a π-conjugated bridge. nih.gov This arrangement facilitates a significant change in dipole moment upon excitation, leading to a large β value. Research on chromophores using a related bis(N,N-diethyl)aniline donor has demonstrated that this donor group significantly enhances electron-donating ability and hyperpolarizability. mdpi.comresearchgate.net

By incorporating the this compound moiety as the donor in such a push-pull system, it is possible to create chromophores with substantial EO activity. Theoretical studies using Density Functional Theory (DFT) on similar structures have confirmed that the use of strong donors leads to greater first-order hyperpolarizability. researchgate.net When these chromophores are incorporated as guests in a polymer matrix (a "guest-host" system), the resulting material can exhibit a high electro-optic coefficient (r33), a key figure of merit for EO devices. rsc.org

The piperazine unit in this context can serve multiple roles. It can act as an insulating group to prevent unwanted electronic aggregation between chromophores at high concentrations, a critical factor for maintaining high EO activity in the solid state. It also provides a convenient handle for attaching the chromophore to a polymer backbone, creating a more robust and stable EO material.

The following table summarizes key electro-optical properties for high-performance chromophores that utilize a bis(N,N-diethyl)aniline donor, which serves as a proxy for the potential performance of this compound derivatives.

| Chromophore Identifier | π-Bridge | Acceptor | λmax (nm, in Doped Film) | EO Coefficient (r33, pm/V @ 1310 nm) |

|---|---|---|---|---|

| Z4 mdpi.com | Thiolated Isophorone with TBDPS group | TCF | Not Specified | 169 |

| Z6 mdpi.com | Thiolated Isophorone with Alkylaniline Cyanoacetate | TCF | Not Specified | 193 |

| Branched Thiophene Chromophore rsc.org | β-Branched Thiophene | Tricyanovinylene | Not Specified | up to 650 |

Supramolecular Chemistry and Self Assembly of N,n Diethyl 4 Piperazin 1 Yl Aniline Derivatives

Design of Molecular Building Blocks for Supramolecular Architectures

The molecular architecture of n,n-Diethyl-4-(piperazin-1-yl)aniline, featuring a diethylamino group, a phenyl ring, and a piperazine (B1678402) moiety, presents multiple sites for functionalization, making it a versatile platform for designing molecular building blocks. The aniline (B41778) nitrogen and the secondary amine of the piperazine ring are key reactive sites.

Researchers have successfully designed and synthesized derivatives of similar structures, such as N-[4-(piperazin-1-yl)phenyl]cinnamamide, through molecular hybridization. This approach combines different pharmacophores to enhance physicochemical and biological properties. The adaptability of the piperazine and aniline moieties to various synthetic modifications underscores the potential for creating a diverse library of building blocks from this compound for supramolecular chemistry.

Furthermore, studies on the reactions of analogous compounds like N,N-diethyl-4-(dichloro-1,3,5-triazinyl)aniline with amines and proteins reveal the kinetic profiles and selectivity of the aniline component. rsc.org This knowledge is crucial for the rational design of building blocks where controlled reactivity is necessary for the stepwise construction of supramolecular systems. The design of these building blocks often involves balancing the rigidity of the aromatic core with the flexibility of the piperazine unit to direct the geometry of self-assembly.

Noncovalent Interactions in Self-Assembled Systems

The self-assembly of this compound derivatives is governed by a variety of noncovalent interactions, including hydrogen bonding, π-π stacking, and electrostatic effects. The piperazine ring can act as both a hydrogen bond donor and acceptor, while the aniline nitrogen can also participate in hydrogen bonding. The aromatic phenyl ring is a key element for engaging in π-π stacking interactions.

In other related systems, such as Schiff base derivatives like N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, weak C-H···π interactions are observed to generate inversion dimers that stack in the crystal lattice. The interplay of these varied and often subtle noncovalent forces dictates the final supramolecular architecture and, consequently, the material's properties.

Host-Guest Chemistry with Macrocyclic Receptors

The field of host-guest chemistry involves the complexation of a "guest" molecule within the cavity of a larger "host" molecule, such as a macrocycle. While there is no specific research detailing this compound as a guest, its molecular dimensions and functional groups suggest its potential for encapsulation by various macrocyclic receptors.

Macrocycles like cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic cavities and portals lined with polar functional groups, making them suitable hosts for aromatic guests. The diethylaniline portion of this compound could potentially be included within the hydrophobic cavity of a cyclodextrin, with the more polar piperazine group interacting with the hydroxyl groups at the macrocycle's rim. Similarly, the planar aromatic core could be a suitable guest for the cavities of bi- and tetra-nuclear macrocyclic metallasupramolecules, which show good selectivity for such molecules.

Formation of Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from molecular building blocks (linkers) connected through strong covalent or coordination bonds, respectively. The structure of this compound contains nucleophilic nitrogen atoms in the aniline and piperazine groups, making it a candidate for derivatization into a linker for these frameworks.

For instance, the amine groups can undergo condensation reactions with aldehydes to form imine-linked COFs. researchgate.net The resulting frameworks could benefit from the nitrogen-rich nature of the linker, which can enhance properties like gas sorption and catalysis. To be used as a linker, this compound would typically need to be functionalized with additional reactive groups to achieve the desired connectivity for forming a 2D or 3D framework.

In the context of MOFs, the piperazine and aniline nitrogens can act as coordination sites for metal ions. Research has demonstrated the use of piperazine-functionalized ligands, such as 5,5'-(piperazine-1,4-diyl)diisophthalic acid, to construct MOFs with enhanced gas storage capabilities. researchgate.net This suggests that this compound could be similarly modified, for example, by adding carboxylic acid groups to the phenyl ring, to create a versatile linker for synthesizing functional MOFs.

Table 1: Potential Functionalization of this compound for COF/MOF Linkers

| Functional Group Addition | Target Framework | Potential Linkage |

|---|---|---|

| Carboxylic Acids | MOF | Coordination to metal centers |

| Aldehydes/Formyl groups | COF | Imine condensation with amines |

| Boronic Acids | COF | Boroxine/boronate ester formation |

Self-Organization into Functional Materials

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of supramolecular chemistry. Derivatives of the 4-(piperazin-1-yl)aniline scaffold have shown a propensity for self-assembly. For example, derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated for their ability to stabilize G-quadruplex DNA structures. researchgate.netresearchgate.net This interaction relies on the molecule's shape and noncovalent interactions, such as π-π stacking with the guanine (B1146940) quartets and electrostatic interactions.

This precedent suggests that appropriately designed derivatives of this compound could also self-organize into functional materials. By introducing specific recognition motifs, it is conceivable to direct their assembly into structures like nanofibers, gels, or liquid crystals. The diethylamino group can influence the solubility and packing of the molecules, providing a handle to tune the properties of the resulting self-assembled materials.

Supramolecular Catalysis Utilizing this compound Derived Assemblies

Supramolecular catalysis leverages the confined environment of a self-assembled host to control and accelerate chemical reactions. While there is no direct evidence of this compound being used in supramolecular catalysis, its derivatives could be incorporated into catalytically active assemblies.

For instance, the piperazine and aniline nitrogens can be used to coordinate to metal centers, forming discrete, self-assembled cages or larger frameworks. If these metal centers are catalytically active, the surrounding supramolecular structure can influence the selectivity and efficiency of the reaction by controlling substrate access to the active site. The diethylaniline moiety could also be modified to include catalytically active groups, and the self-assembly of these modified building blocks could lead to the formation of enzyme-mimicking structures. The development of such systems remains a promising area for future research.

Applications in Catalysis and Organic Synthesis Via N,n Diethyl 4 Piperazin 1 Yl Aniline Scaffolds

Design of Ligands for Transition Metal Catalysis

The aniline (B41778) and piperazine (B1678402) nitrogens in the n,n-Diethyl-4-(piperazin-1-yl)aniline scaffold can act as donor atoms for coordinating with transition metals. This bidentate or potentially polydentate character is a valuable feature in the design of ligands that can stabilize and activate metal centers for a variety of catalytic transformations. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on either the aniline or the piperazine ring.

In homogeneous catalysis, ligands based on the this compound scaffold can be utilized in a range of organic transformations. The formation of transition metal complexes with metals such as palladium, rhodium, and copper can lead to catalysts for cross-coupling reactions, hydrogenations, and carbonylations. The diethylamino group on the aniline ring can influence the steric hindrance around the metal center, which can be critical for achieving high selectivity in catalytic reactions.

For instance, palladium complexes bearing ligands with N-donor atoms are widely used in cross-coupling reactions. A hypothetical palladium complex with a ligand derived from this compound could be expected to show activity in reactions such as the Suzuki-Miyaura or Heck couplings. The specific reaction conditions and outcomes would depend on the precise structure of the ligand and the nature of the substrates.

Table 1: Hypothetical Homogeneous Catalytic Applications of this compound-based Ligands

| Reaction Type | Metal Center | Substrate 1 | Substrate 2 | Product | Potential Yield (%) |

| Suzuki-Miyaura Coupling | Pd(II) | Aryl halide | Arylboronic acid | Biaryl | 85-95 |

| Heck Reaction | Pd(0) | Aryl halide | Alkene | Substituted alkene | 80-90 |

| Buchwald-Hartwig Amination | Pd(0) | Aryl halide | Amine | Arylamine | 75-90 |

| Hydrogenation | Rh(I) | Alkene | H₂ | Alkane | >99 |

The immobilization can be achieved by functionalizing the aniline or piperazine ring with a linker that can be covalently attached to the support. The catalytic performance of these immobilized catalysts would be evaluated based on their activity, selectivity, and stability over multiple reaction cycles.

Organocatalysis Utilizing Piperazine-Aniline Motifs

The piperazine-aniline motif present in this compound can also be exploited in the field of organocatalysis. The nitrogen atoms in the molecule can act as Lewis bases or be part of a chiral scaffold to induce stereoselectivity in organic reactions. For example, derivatives of piperazine have been shown to be effective organocatalysts in reactions such as the α-sulfenylation of piperazine-2,5-diones nih.gov.

The diethylaniline portion of the molecule can also contribute to the catalytic activity by influencing the electronic properties of the piperazine nitrogens or by participating directly in the catalytic cycle. The development of chiral versions of this scaffold could open up possibilities for asymmetric organocatalysis.

Role as Key Reaction Intermediates in Multi-Step Organic Transformations

The this compound structure can serve as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its bifunctional nature, with a reactive aniline moiety and a piperazine ring that can be further functionalized, makes it a versatile intermediate.

For example, the aniline nitrogen can be a nucleophile in substitution reactions, while the secondary amine in the piperazine ring can be acylated, alkylated, or arylated to introduce additional molecular complexity. This allows for the systematic construction of a diverse range of compounds from a common starting material.

Applications in C-C and C-N Bond Forming Reactions

The this compound scaffold can participate in a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in organic synthesis.

C-N Bond Formation: The aniline nitrogen of this compound can undergo N-arylation or N-alkylation reactions. A prominent example of such a transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine wikipedia.orgnih.govorganic-chemistry.orgrug.nlnih.gov. In this context, this compound could react with an aryl halide to form a triarylamine derivative.

C-C Bond Formation: While the parent molecule is not directly set up for C-C bond formation on the aniline ring without a leaving group, derivatives of this compound could be synthesized to participate in such reactions. For instance, if a halogen atom were introduced onto the aniline ring, it could then undergo palladium-catalyzed C-C bond-forming reactions like the Suzuki-Miyaura nih.govnih.govresearchgate.netrsc.orgmdpi.com or Heck reactions nih.govnih.govmdpi.comresearchgate.net. This would allow for the attachment of various aryl, vinyl, or alkyl groups to the aniline core.

Table 2: Potential C-C and C-N Bond Forming Reactions Involving this compound Derivatives

| Reaction Name | Bond Formed | Role of Aniline-Piperazine Scaffold | Catalyst | Typical Reagents |

| Buchwald-Hartwig Amination | C-N | Nucleophile (Amine source) | Palladium complex | Aryl halide, Base |

| Suzuki-Miyaura Coupling | C-C | Substrate (with leaving group) | Palladium complex | Arylboronic acid, Base |

| Heck Reaction | C-C | Substrate (with leaving group) | Palladium complex | Alkene, Base |

Structure Property Relationships and Analogue Studies of N,n Diethyl 4 Piperazin 1 Yl Aniline

Impact of N,N-Dialkyl Substituents on Electronic and Steric Properties

The N,N-diethyl groups attached to the aniline (B41778) nitrogen play a crucial role in modulating the electronic and steric characteristics of N,N-diethyl-4-(piperazin-1-yl)aniline. Electronically, alkyl groups are generally considered electron-donating through an inductive effect. pearson.comncert.nic.in This electron-donating nature increases the electron density on the aniline nitrogen, which in turn influences the basicity and nucleophilicity of the compound. pearson.com The diethyl substituents enhance the electron-donating properties compared to smaller alkyl groups like dimethyl, further enriching the electron density of the aromatic ring system.

From a steric perspective, the ethyl groups introduce bulk around the aniline nitrogen. This steric hindrance can affect the molecule's ability to participate in certain reactions or interactions where approach to the nitrogen atom is critical. mdpi.com For instance, in reactions involving the aniline nitrogen, the size of the N-alkyl groups can influence the reaction rate and the feasibility of forming certain products. mdpi.com Larger alkyl groups can create significant steric hindrance that may prevent or slow down reactions. mdpi.com

Influence of Piperazine (B1678402) Ring Substitution on Molecular Geometry and Reactivity

The piperazine ring is a key structural feature of this compound, and substitutions on this ring can significantly alter the molecule's geometry and reactivity. The piperazine moiety itself is a versatile scaffold in medicinal chemistry and materials science. rsc.org

The reactivity of the piperazine nitrogen atoms is also a key consideration. The secondary amine in an unsubstituted piperazine ring can undergo various reactions, including alkylation and acylation. mdpi.com In this compound, one nitrogen is tertiary (connected to the aniline ring), while the other is secondary. This secondary amine is a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Positional Isomerism Effects on Aniline-Piperazine Conjugation (e.g., para vs. meta substitution)

The position of the piperazine substituent on the aniline ring is critical in determining the extent of electronic conjugation between the two moieties. In this compound, the para-substitution allows for maximum resonance interaction between the lone pair of electrons on the piperazine nitrogen and the aniline ring's pi-system. This extended conjugation affects the electronic properties of the molecule, including its absorption spectrum and redox potential.

In contrast, a meta-substituted isomer would exhibit a significantly different electronic profile. In the meta position, the piperazine ring cannot directly participate in resonance with the aniline's amino group. quora.com The electronic influence of the piperazine in a meta-isomer would be primarily inductive, which is generally weaker and falls off with distance. quora.com

The difference in conjugation between para and meta isomers has significant implications for the chemical reactivity of the aniline ring. For electrophilic aromatic substitution reactions, the para-substitution in this compound strongly activates the ring, directing incoming electrophiles to the ortho positions relative to the diethylamino group. masterorganicchemistry.com A meta-isomer would be less activated, and the directing effects would be different. masterorganicchemistry.com

| Isomer | Electronic Effect | Impact on Conjugation | Predicted Reactivity |

|---|---|---|---|

| Para | Strong resonance and inductive effects | Extended conjugation between piperazine and aniline rings | Highly activated aniline ring towards electrophilic substitution |

| Meta | Primarily inductive effect | Limited conjugation between piperazine and aniline rings | Less activated aniline ring compared to the para isomer |

Comparative Studies with Piperidine (B6355638) Analogues (e.g., N,N-Diethyl-4-(piperidin-1-yl)aniline)

Replacing the piperazine ring with a piperidine ring to form N,N-diethyl-4-(piperidin-1-yl)aniline allows for a direct comparison of the influence of these two heterocyclic systems. While both are six-membered saturated heterocycles containing nitrogen, the presence of the second nitrogen atom in piperazine introduces unique properties.

One key difference is in basicity. Piperazine has two nitrogen atoms that can be protonated, while piperidine has one. This can affect the compound's behavior in different pH environments. In terms of biological activity, studies comparing piperazine and piperidine analogues have shown that this structural change can have a dramatic effect on receptor binding and functional activity. nih.govnih.gov For instance, in one study, replacing a piperazine ring with piperidine significantly altered the affinity for certain biological targets. nih.gov

From a synthetic standpoint, the presence of the second nitrogen in the piperazine ring of this compound offers a handle for further chemical modification that is absent in the piperidine analogue. This allows for the creation of diverse libraries of compounds based on the piperazine scaffold.

| Property | This compound | N,N-Diethyl-4-(piperidin-1-yl)aniline |

|---|---|---|

| Heterocyclic Ring | Piperazine | Piperidine |

| Number of Nitrogen Atoms in Heterocycle | 2 | 1 |

| Potential for Further Functionalization | High (secondary amine) | Low |

| Biological Activity Profile | Can differ significantly from piperidine analogue nih.govnih.gov | Can differ significantly from piperazine analogue nih.govnih.gov |

Heterocyclic Ring Variations and their Effects on Chemical Behavior (e.g., pyridine-linked analogues)

Varying the heterocyclic ring linked to the aniline moiety can lead to substantial changes in the chemical behavior of the resulting compound. For example, replacing the piperazine ring with a pyridine (B92270) ring would introduce aromaticity into the heterocyclic portion of the molecule. A pyridine-linked analogue would have a more rigid structure compared to the flexible piperazine ring.

The electronic properties would also be significantly different. Pyridine is an electron-withdrawing ring, which would decrease the electron density on the aniline nitrogen and the aniline ring itself. This is in stark contrast to the electron-donating nature of the piperazine ring. Such a change would impact the basicity of the aniline nitrogen and the reactivity of the aniline ring in electrophilic aromatic substitution reactions. nih.gov

Furthermore, the presence of a pyridine ring could introduce new possibilities for chemical reactions, such as those involving the pyridine nitrogen or the pyridine ring itself. These variations allow for the fine-tuning of the molecule's electronic and steric properties for specific applications.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. While a specific QSPR model for this compound was not found in the searched literature, the principles of QSPR can be applied to understand how structural variations in this molecule and its analogues would affect their chemical attributes.

A QSPR study on a series of derivatives of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. researchgate.net

Future Research Directions and Unexplored Avenues for N,n Diethyl 4 Piperazin 1 Yl Aniline in Academic Research

Advanced Material Design Incorporating the Compound for Specific Physicochemical Functions